![molecular formula C8H7ClF2O B2625623 [4-Chloro-2-(difluoromethyl)phenyl]methanol CAS No. 2503207-73-4](/img/structure/B2625623.png)

[4-Chloro-2-(difluoromethyl)phenyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

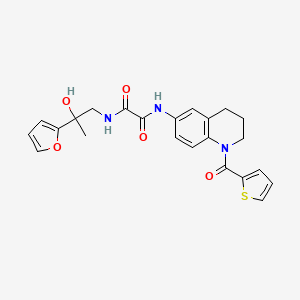

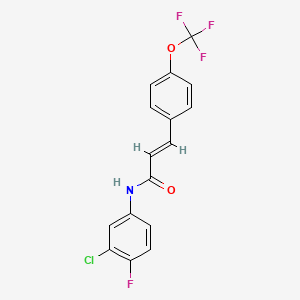

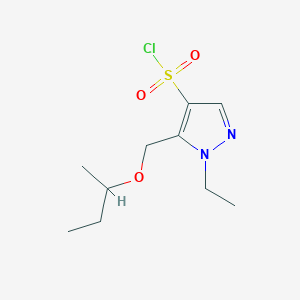

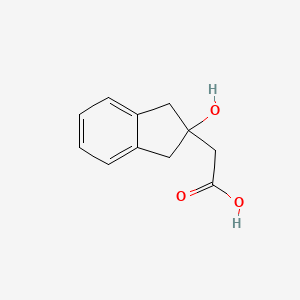

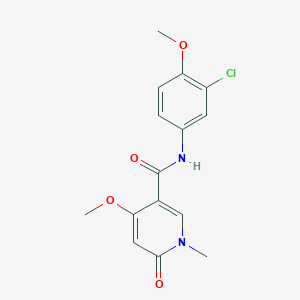

“[4-Chloro-2-(difluoromethyl)phenyl]methanol” is a chemical compound used in scientific research. It has a CAS Number of 2503207-73-4 and a molecular weight of 192.59 . It is stored at a temperature of 4 degrees Celsius . The compound is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (4-chloro-2-(difluoromethyl)phenyl)methanol . The InChI code for this compound is 1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 . This indicates that the compound has a benzene ring with a chloro group at the 4th position and a difluoromethyl group at the 2nd position. The methanol group is attached to the benzene ring.

Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 192.59 . The compound is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Structural and Synthetic Applications

Compounds structurally related to [4-Chloro-2-(difluoromethyl)phenyl]methanol, such as benzophenone derivatives, have been extensively studied for their structural characteristics. For example, Zabiulla et al. (2016) synthesized a novel benzophenone derivative, characterized its structure through spectroscopic techniques, and confirmed it via X-ray diffraction studies. This research illustrates the potential of this compound and similar compounds in contributing to our understanding of molecular structures, crystallization, and intramolecular interactions, which are fundamental in the development of new materials and chemicals Zabiulla et al., 2016.

Catalysis and Chemical Synthesis

Compounds with structural similarities to this compound have shown significant potential in catalysis and synthesis. For instance, Moreno-Mañas et al. (2001) discussed the stabilization of palladium(0) nanoparticles by a bis(perfluorooctyl)phenyl derivative, showcasing its efficiency as a recoverable catalyst for Suzuki cross-couplings and Heck reactions. This suggests that this compound could play a role in developing new catalytic processes or improving existing ones, given its structural affinity to compounds used in catalytic applications Moreno-Mañas, Pleixats, & Villarroya, 2001.

Medicinal Chemistry and Antimicrobial Studies

Research on derivatives of phenyl methanols, including this compound, extends into medicinal chemistry, particularly in the search for new antimicrobial agents. Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones, evaluated for their anti-tubercular activities, showcasing the potential of structurally related compounds in contributing to the development of new therapeutics against infectious diseases Dwivedi et al., 2005.

Environmental and Analytical Chemistry

The study of compounds related to this compound is also relevant in environmental and analytical chemistry. For example, Baranowska and Wojciechowska (2012) developed a chromatographic method for determining substances used as disinfectant agents, including chlorophenols, in water samples. This highlights the potential use of this compound and its derivatives in developing analytical methodologies for environmental monitoring and safety assessments Baranowska & Wojciechowska, 2012.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

[4-chloro-2-(difluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUVBZPFWVCBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)

![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)

![Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B2625561.png)

![5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2625563.png)